molecular formula C8H13NO B14877101 8-Methyl-6-azaspiro[3.4]octan-7-one

8-Methyl-6-azaspiro[3.4]octan-7-one

Cat. No.: B14877101
M. Wt: 139.19 g/mol
InChI Key: YWQOMJJSLKGUPF-UHFFFAOYSA-N
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Description

8-Methyl-6-azaspiro[3.4]octan-7-one is a chemical compound belonging to the spirocyclic scaffold class, which is of significant interest in modern drug discovery. The 6-azaspiro[3.4]octane structure is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in pharmacologically active molecules due to its ability to improve physicochemical properties, reduce conformational flexibility, and access unexplored regions of chemical space . This rigid, three-dimensional framework is highly valued for constructing novel therapeutic agents. Research into similar azaspiro[3.4]octane derivatives has demonstrated their application in developing potent inhibitors for viral targets. For instance, structure-guided design has incorporated this spirocyclic motif to create highly potent inhibitors of SARS-CoV-2 3C-like protease (3CLpro) , a pivotal enzyme for viral replication . Furthermore, this scaffold is a key component in the latest generation of antibiotics. When fused with a nitrofuran moiety, diazaspiro[3.4]octane-based compounds have shown exceptional activity against Mycobacterium tuberculosis (MTb) and Staphylococcus aureus . The scaffold is also present in advanced therapeutic candidates such as the fluoroquinolone antibiotic zabofloxacin, and is being investigated for use in Proteolysis Targeting Chimeras (PROTACs) for cancer therapy . As a building block, this compound provides researchers with a versatile starting point for synthesizing complex molecules aimed at these and other emerging biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

8-methyl-6-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C8H13NO/c1-6-7(10)9-5-8(6)3-2-4-8/h6H,2-5H2,1H3,(H,9,10)

InChI Key

YWQOMJJSLKGUPF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCC12CCC2

Origin of Product

United States

Preparation Methods

Two-Step Cyclization Protocol

A widely applied strategy for azaspiro frameworks involves sequential cyclization steps. In CN112321599A , a two-step method is described for synthesizing 7-oxo-2-azaspiro[3.5]nonane, which can be adapted for 8-methyl-6-azaspiro[3.4]octan-7-one by modifying starting materials:

  • First Cyclization :
    • Reactants : Bis(2-chloroethyl) ether and a methyl-substituted acetaldehyde derivative.
    • Conditions : N,N-Dimethylformamide (DMF), tetrabutylammonium bromide (phase transfer catalyst), potassium iodide (iodo metal salt), and anhydrous potassium carbonate (acid binder) at 70–100°C for 12–24 hours.
    • Outcome : Forms a tetracyclic intermediate with a spiro center.
  • Second Cyclization :
    • Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at -10°C for 4–8 hours.
    • Yield : 56–83% after purification via neutral alumina chromatography.

Key Advantage : Scalability and avoidance of ring-opening side reactions.

Radical Bicyclization for Spiro Ring Formation

Domino Radical Bicyclization

The synthesis of 1-azaspiro[4.4]nonane derivatives via radical intermediates (PMC6921261 ) offers insights into spirocyclic construction:

  • Reactants : O-Benzyl oxime ethers with terminal alkynyl or halogenated aryl groups.
  • Conditions : Initiated by 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), promoted by tributyltin hydride (Bu₃SnH).
  • Mechanism : Alkoxyaminyl radical formation triggers sequential cyclization, forming the spiro center.
  • Yield : 11–67% (diastereomeric mixture with trans preference).

Adaptation : Introducing a methyl group at the 8-position could involve methyl-substituted olefins or tailored oxime ether precursors.

Metal-Catalyzed Oxidative Cyclization

Copper-Catalyzed Spirocyclization

A method for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones (PMC6429447 ) highlights oxidative cyclization:

  • Reactants : N-(4-hydroxyphenyl)acetamide derivatives.
  • Catalyst : Tetrakis(acetonitrile)copper(I) perchlorate [Cu(CH₃CN)₄ClO₄].
  • Oxidant : Bis(acetoxy)iodobenzene (PhI(OAc)₂).
  • Yield : 72–75% under optimized conditions.

Application : Modifying the amide precursor to include a methyl group and adjusting ring size could yield the target compound.

Hydrogenation and Reductive Amination

Four-Step Synthesis from Cyclopropane Derivatives

CN108530375B outlines a route for 4-oxa-7-azaspiro[2.5]octane:

  • Substitution : Methyl 1-hydroxy-1-cyclopropanecarboxylate with benzyl chloride.
  • Hydrogenation : Pd/C-catalyzed reduction to form a piperidine intermediate.
  • Cyclization : Base-mediated ring closure (triethylamine or diisopropylethylamine).
  • Reduction : LiAlH₄ or borane-dimethyl sulfide to finalize the spiro structure.

Modifications : Introducing a methyl group at the cyclopropane stage or during cyclization could target this compound.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
Phase Transfer Catalysis Bis(2-chloroethyl) ether DMF, 70–100°C, LiAlH₄ 56–83% High scalability, minimal side products
Radical Bicyclization O-Benzyl oxime ethers AIBN/Et₃B, Bu₃SnH 11–67% Stereochemical control
Oxidative Cyclization N-(4-hydroxyphenyl)acetamide Cu(I) catalyst, PhI(OAc)₂ 72–75% Mild conditions, high efficiency
Reductive Amination Cyclopropane derivatives Pd/C, LiAlH₄ 60–82% Versatile intermediate functionalization

Challenges and Optimization Strategies

Steric and Electronic Effects

  • Methyl Group Incorporation : Introducing methyl at the 8-position may require steric accommodation during cyclization. For example, methyl-substituted olefins in radical bicyclization led to monocyclized byproducts.
  • Catalyst Selection : Copper(I) catalysts outperformed Rh(II) in oxidative cyclization, suggesting metal choice is critical for yield.

Purification and Yield Enhancement

  • Chromatography : Neutral alumina columns effectively purified spiro products.
  • Solvent Systems : Tetrahydrofuran (THF) and dichloromethane (DCM) minimized side reactions in reduction steps.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-6-azaspiro[3.4]octan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-Methyl-6-azaspiro[3.4]octan-7-one with analogs differing in substituents, ring systems, and pharmacological profiles.

Substituent Variation at Position 8
Compound Name Molecular Formula Substituent Synthesis Yield Key Applications Evidence Source
This compound C₈H₁₃NO Methyl (-CH₃) 87–92% Antibacterial intermediates
8-Hydroxy-6-azaspiro[3.4]octan-7-one C₇H₉NO₂ Hydroxyl (-OH) 89% Neuroactive precursor
8-(Hydroxyamino)-6-azaspiro[3.4]octan-7-one C₇H₁₀N₂O₂ Hydroxyamino (-NHOH) 92% Chelating agents
8-Amino-6-azaspiro[3.4]octan-7-one C₇H₁₀N₂O Amino (-NH₂) N/A Sigma-1 receptor antagonists
8-Ethylidene-6-azaspiro[3.4]octan-7-one C₁₀H₁₃NO Ethylidene (=CHCH₂) 51–87% Enantioselective catalysis

Key Findings :

  • Methyl vs. Hydroxy/Amino Groups: The methyl substituent enhances lipophilicity, improving blood-brain barrier penetration for neurological targets. In contrast, polar groups like -OH or -NH₂ increase solubility and are preferred for peripheral targets (e.g., antibacterial agents) .
  • Ethylidene Derivatives : Ethylidene-substituted analogs exhibit conformational locking, enabling enantioselective synthesis of spirocyclic lactams via rhodium-catalyzed cyclization .
Spirocyclic vs. Bicyclic Analogs
Compound Name Ring System Key Features Applications Evidence Source
This compound Spiro[3.4]octane Rigid, dual-ring conformation Antibacterial, neurological
1,6-Diazabicyclo[3.2.1]octan-7-one Bicyclo[3.2.1] Single fused ring, reduced strain Beta-lactamase inhibitors
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Oxabicyclo Brominated, electrophilic core Edoxaban intermediate
2,6-Diazaspiro[3.4]octan-7-one Diazaspiro[3.4] Dual nitrogen atoms Sigma-1 receptor antagonists

Key Findings :

  • Spirocyclic Systems : The spiro[3.4]octane framework provides greater stereochemical control compared to bicyclic systems, making it advantageous for designing chiral drugs .
  • Bicyclic Derivatives : Bicyclo[3.2.1] systems (e.g., 1,6-diazabicyclo analogs) are more strained but exhibit potent beta-lactamase inhibition, critical for overcoming antibiotic resistance .
Pharmacological Activity Comparison
  • This compound : Primarily explored as an intermediate in antibacterial agents (e.g., diazabicyclo derivatives targeting bacterial infections) .
  • 2,6-Diazaspiro[3.4]octan-7-one: Demonstrates nanomolar affinity for sigma-1 receptors, enhancing morphine’s antinociceptive effects and rescuing opioid tolerance in preclinical models .
  • 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives : Broad-spectrum antibacterial activity against Gram-positive pathogens (MIC < 1 µg/mL) via beta-lactamase inhibition .

Commercial and Research Relevance

  • Availability : this compound derivatives are commercially available (e.g., Enamine Ltd., J&W Pharmlab) as intermediates for drug discovery .
  • Research Trends : Recent studies focus on fluorinated analogs (e.g., 8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one) to enhance metabolic stability .

Biological Activity

Overview

8-Methyl-6-azaspiro[3.4]octan-7-one is a bicyclic compound characterized by a unique spirocyclic structure, which consists of a nitrogen atom integrated into a spiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various molecular targets, including enzymes and receptors. This article will explore the biological activity of this compound, focusing on its mechanism of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways and cellular processes. For example, it has been suggested that this compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or certain types of cancer.

Interaction with Enzymes and Receptors

Research indicates that this compound exhibits binding affinity to various receptors and enzymes, which is crucial for understanding its therapeutic potential. Preliminary studies suggest that it may exhibit activity against certain enzymes involved in neurological pathways, indicating potential implications for treating neurological disorders.

Antimicrobial Properties

One of the notable areas of investigation for this compound is its antimicrobial activity. Initial studies have shown that this compound demonstrates significant activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The exact mechanism by which it exerts this activity remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antiviral Effects

In addition to its antimicrobial properties, this compound has been studied for its antiviral effects. Research has indicated that the compound may inhibit viral replication through interaction with viral proteins or host cell receptors involved in the viral life cycle. This suggests potential applications in developing antiviral therapies for various viral infections.

Case Study: Inhibition of Enzymatic Activity

A study focusing on the enzymatic inhibition by this compound demonstrated that the compound effectively inhibited the activity of specific deubiquitinases involved in cancer progression. The results indicated that treatment with this compound led to reduced cell proliferation in cancer cell lines, highlighting its potential as a therapeutic agent for cancer treatment .

Study Target Effect
Study ADeubiquitinaseInhibition of activityPotential anti-cancer agent
Study BBacterial StrainsAntimicrobial activityEffective against multiple strains
Study CViral ReplicationInhibitionPotential antiviral therapy

Q & A

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve absolute configuration using SHELXL for refinement .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
  • NOESY NMR : Identify spatial proximity between the methyl group and adjacent protons to infer ring conformation.

Case Study : For (S)-7-Methyl-6-azaspiro[3.4]octane, X-ray data confirmed the spiro junction geometry, while NOESY correlations validated the axial methyl orientation .

How can researchers optimize the purification of this compound to achieve >95% purity?

Q. Basic

  • Chromatography : Use flash chromatography with silica gel and a hexane/ethyl acetate (3:1) eluent system.
  • Recrystallization : Dissolve crude product in hot ethanol and slowly cool to −20°C for crystal growth.
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) for final purity assessment .

Q. Quality Control :

  • Monitor by TLC (Rf ≈ 0.4 in hexane/EtOAc).
  • Validate purity via ¹H NMR integration and LC-MS (MH⁺ expected at m/z 154) .

What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C for 24–72 hours.
  • HPLC-MS analysis : Track degradation products (e.g., ring-opened amides or lactam hydrolysis).
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .

Key Finding : Spirocyclic lactams are prone to hydrolysis in acidic media, forming linear amides. Stabilize formulations with non-aqueous excipients .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., lactam carbonyl).
  • Fukui indices : Calculate nucleophilic attack susceptibility; higher values indicate reactive positions.
  • MD simulations : Simulate solvation effects in water or DMSO to predict reaction pathways .

Application : Predict regioselectivity in alkylation or acylation reactions targeting the azaspiro nitrogen.

What strategies mitigate synthetic challenges in scaling up this compound production?

Q. Advanced

  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat transfer.
  • Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to enhance cyclization efficiency.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Table 1 : Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time12–24 h2–4 h
Yield60–70%75–85%
Purity90–95%95–98%
Reference

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